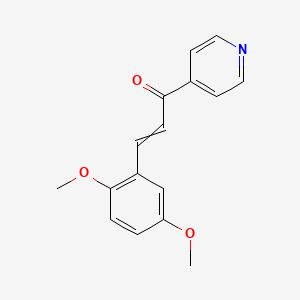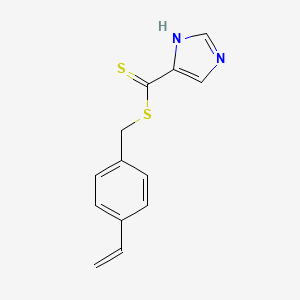
N-(4-tert-Butylphenyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-Butylphenyl)isoquinolin-1-amine is a chemical compound with the molecular formula C19H20N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)isoquinolin-1-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with tert-butylphenylamine under specific conditions. For instance, a catalyst-free synthesis method utilizes N-hetaryl ureas and alcohols to produce N-isoquinolin-1-yl carbamates . Another method involves the use of potassium tert-butoxide as a catalyst in the reaction of alkynols with imines to afford isoquinolin-1(2H)-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N-(4-tert-Butylphenyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium, copper, and potassium tert-butoxide . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
科学的研究の応用
N-(4-tert-Butylphenyl)isoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
作用機序
The mechanism of action of N-(4-tert-Butylphenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-tert-Butylphenyl)isoquinolin-1-amine include other isoquinoline derivatives such as:
- N-(4-Butylphenyl)isoquinolin-1-amine
- N-(4-Methylphenyl)isoquinolin-1-amine
- N-(4-Ethylphenyl)isoquinolin-1-amine .
Uniqueness
What sets this compound apart is its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
特性
CAS番号 |
848841-50-9 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H20N2/c1-19(2,3)15-8-10-16(11-9-15)21-18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3,(H,20,21) |
InChIキー |
SAMHIIROSBBHLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)

![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
